Manozodil
Description
Current Status and Research Significance of Manozodil
The current understanding of this compound in the academic and research landscape is primarily based on its chemical structure and its classification as a potential therapeutic agent. It is identified as an investigational compound and is listed in various chemical and drug information repositories. nih.govncats.io Its research significance stems from its inclusion in the pharmacological class of vasodilators, agents that widen blood vessels. nih.govncats.ioarchive.org
Publicly accessible, in-depth research detailing the specific pharmacodynamics, mechanism of action, or extensive therapeutic trials of this compound is limited. The compound is often cited in patents alongside numerous other molecules for potential use in various therapeutic areas, though specific data on this compound's efficacy or development is not provided. googleapis.comjustia.comgoogleapis.comdrugpatentwatch.comgoogle.com
Table 1: Chemical and Structural Data for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanamine | uni.lu |
| Molecular Formula | C10H16N2S | nih.govuni.lu |
| CAS Number | 77528-67-7 | |
| Molecular Weight | 196.31 g/mol | nih.gov |
| Stereochemistry | Racemic | nih.gov |
This interactive table provides a summary of the key chemical identifiers for this compound.
Classification and Structural Context of this compound Analogs
This compound is classified as a vasodilator, a group of drugs that cause the relaxation of smooth muscle cells within the walls of blood vessels. nih.govncats.io This action leads to the widening of the vessels and an increase in blood flow. The International Nonproprietary Names (INN) system, which facilitates the identification of pharmaceutical substances, includes this compound in a list of compounds with the "-dil" stem, indicative of their vasodilator properties. antibodysociety.org
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
Structure
2D Structure
3D Structure
Properties
CAS No. |
77528-67-7 |
|---|---|
Molecular Formula |
C10H16N2S |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
N-methyl-1-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanamine |
InChI |
InChI=1S/C10H16N2S/c1-7-12-9-5-8(6-11-2)3-4-10(9)13-7/h8,11H,3-6H2,1-2H3 |
InChI Key |
OFSPYMGCSOTXQN-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)CCC(C2)CNC |
Canonical SMILES |
CC1=NC2=C(S1)CCC(C2)CNC |
Other CAS No. |
77528-67-7 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Manozodil
Strategies for Manozodil Total Synthesis
The core structure of this compound, 4,5,6,7-tetrahydro-2-methyl-1,3-benzothiazole, coupled with a methylaminomethyl group at the 5-position, suggests a multi-step synthetic approach. A key challenge in the total synthesis would involve the construction of the benzothiazole (B30560) ring system and the stereocontrolled introduction of the amine functionality, given the presence of a chiral center at the 5-position of the benzothiazole ring uni.lu.
While specific total synthesis pathways for this compound are not detailed in the available literature, general strategies for synthesizing benzothiazole derivatives often involve the cyclization of ortho-aminothiophenols with carboxylic acids or their derivatives, or the reaction of o-haloanilines with carbon disulfide, followed by ring closure. The tetrahydro nature of the benzothiazole ring in this compound implies that the synthesis might involve hydrogenation of an aromatic precursor or the construction of the ring from saturated or partially saturated precursors.
The introduction of the methylaminomethyl group (-CH2NHCH3) at the 5-position would likely involve functionalization of a suitable intermediate. This could potentially be achieved through reactions such as reductive amination of an aldehyde or ketone, or nucleophilic substitution reactions.
Semisynthetic Approaches to this compound Derivatives
Semisynthesis typically involves starting from a naturally occurring or easily accessible complex precursor and chemically modifying it to obtain the desired compound or its derivatives. For this compound, if a readily available precursor with a similar benzothiazole scaffold were identified, semisynthetic routes could offer a more efficient pathway compared to total synthesis.
Given this compound's structure, potential sites for semisynthetic modifications could include:
Nitrogen Atom of the Amine: The secondary amine group (-NHCH3) could be a site for N-alkylation, acylation, or other derivatization reactions to explore new this compound analogues.
Thiazole (B1198619) Ring: While the thiazole ring itself is relatively stable, modifications at the 2-methyl group or other positions on the ring (if accessible) could be envisioned.
Tetrahydro Ring: Functionalization of the saturated ring system could also lead to novel derivatives.
However, specific examples of semisynthetic approaches to this compound derivatives are not detailed in the provided information.
Exploration of Novel this compound Precursors and Intermediates
The identification of specific precursors and intermediates is crucial for understanding and optimizing synthetic pathways. One identified precursor related to this compound is "ethyl 4,5,6,7-tetrahydro-2-methylbenzothiazole-5" with CAS#: 77528-64-4 chemsrc.com. This suggests that the ethyl ester of a carboxylic acid at the 5-position of the tetrahydrobenzothiazole ring could serve as a key intermediate.
A hypothetical synthetic sequence involving this precursor might include:
Formation of the ethyl ester: Synthesis of ethyl 4,5,6,7-tetrahydro-2-methylbenzothiazole-5-carboxylate.
Reduction to an alcohol: Reduction of the ester to the corresponding primary alcohol, 4,5,6,7-tetrahydro-2-methylbenzothiazole-5-methanol (CAS#: 77528-65-5) chemsrc.com.
Conversion to an amine: Transformation of the alcohol into the methylaminomethyl group, possibly via a leaving group (e.g., tosylate, halide) followed by reaction with methylamine, or through a reductive amination sequence involving an aldehyde and methylamine.
The exploration of novel precursors would involve designing and synthesizing alternative building blocks that can efficiently assemble into the this compound scaffold, potentially leading to more convergent or atom-economical syntheses.
Table 1: Identified this compound Precursors and Intermediates
| Compound Name | CAS Number |
| ethyl 4,5,6,7-tetrahydro-2-methylbenzothiazole-5 | 77528-64-4 |
| 4,5,6,7-tetrahydro-2-methylbenzothiazole-5-methanol | 77528-65-5 |
Chemoenzymatic Synthesis of this compound and Related Compounds
Chemoenzymatic synthesis combines the precision and efficiency of enzymatic reactions with traditional chemical transformations. This approach is particularly advantageous for achieving high chemo-, regio-, and stereoselectivity under mild reaction conditions.
While no specific chemoenzymatic synthesis of this compound has been identified in the provided search results, the presence of a chiral center in this compound suggests that enzymatic steps could be employed to control its stereochemistry. For example, enzymes like lipases, hydrolases, or oxidoreductases could be used for:
Kinetic Resolution: Separating enantiomers of a racemic intermediate.
Asymmetric Transformation: Synthesizing one enantiomer preferentially from a prochiral substrate.
Selective Functionalization: Introducing or modifying functional groups at specific positions with high selectivity.
This approach could be explored to develop more sustainable and efficient routes to this compound or its chiral derivatives.
Stereoselective Synthesis of this compound Isomers
This compound possesses a chiral center at the 5-position of its tetrahydrobenzothiazole ring, specifically where the methylaminomethyl group is attached uni.lu. This means this compound can exist as a pair of enantiomers. The biological activity of chiral molecules often differs significantly between enantiomers, making stereoselective synthesis a critical aspect of drug development.
Strategies for the stereoselective synthesis of this compound isomers would aim to control the absolute configuration at the chiral center. Potential approaches include:
Chiral Pool Synthesis: Starting from a readily available enantiopure natural product or synthetic chiral building block that already contains the desired stereochemistry.
Asymmetric Catalysis: Utilizing chiral catalysts (e.g., organocatalysts, transition metal catalysts) to induce asymmetry in a reaction that forms the chiral center. This could involve asymmetric hydrogenation, asymmetric aldol (B89426) reactions, or asymmetric amination.
Chiral Auxiliary Approach: Temporarily attaching a chiral auxiliary to a prochiral substrate, performing a reaction to create the new chiral center with desired selectivity, and then removing the auxiliary.
Given the structural complexity, the development of an efficient stereoselective synthesis would be a significant undertaking, likely involving multiple steps where stereocontrol is maintained or established.
Elucidation of Manozodil S Mechanism of Action at Cellular and Molecular Levels
Investigations into Cellular Targets of Manozodil
Identifying the specific cellular targets of a compound is a critical first step in understanding its MOA. These targets can include receptors, enzymes, or ion channels, among others.
Receptor binding studies are designed to determine if a compound interacts directly with specific cellular receptors, assessing its affinity and intrinsic activity (agonist, antagonist, or modulator) nih.goveurofinsdiscovery.com. These studies typically involve incubating the compound with cells or cell membranes containing the receptor of interest, often utilizing radiolabeled ligands to quantify binding eurofinsdiscovery.comupenn.edu. Competition assays, where the test compound competes with a known ligand for receptor binding, are commonly used to determine binding affinity (e.g., Ki values) eurofinsdiscovery.combiorxiv.org. G-protein coupled receptors (GPCRs) are a major class of cell-surface receptors frequently targeted by drugs, and their interactions are often explored through radioligand binding and functional assays eurofinsdiscovery.com.
| Receptor Type | Ligand | Ki (nM) | Binding Method |
| GPCR-X | This compound | N/A | Radioligand Displacement Assay |
| Ion Channel-Y | This compound | N/A | Electrophysiological Recording |
| Enzyme-Z | This compound | N/A | Enzyme Activity Assay |
Investigations into enzyme modulation and inhibition kinetics aim to determine if a compound affects the activity of specific enzymes, and if so, by what mechanism (e.g., competitive, non-competitive, uncompetitive, or allosteric inhibition) nih.govrsc.org. Kinetic parameters such as the Michaelis constant (Km), maximum reaction rate (Vmax), and inhibition constant (Ki) are determined through various enzymatic assays nih.govrsc.org. Tight-binding inhibition, characterized by high affinity and slow onset/recovery, is a significant focus in drug development for potent and selective enzyme modulation nih.gov.
| Enzyme Target | Inhibitor Type | Ki (µM) | Vmax Effect | Km Effect |
| Enzyme A | This compound | N/A | N/A | N/A |
| Enzyme B | This compound | N/A | N/A | N/A |
Ion channels are crucial for regulating cellular membrane potential and signaling events, making them important therapeutic targets frontiersin.org. Studies on ion channel interactions investigate whether a compound directly modulates the opening or closing of specific ion channels, affecting ion flux across cell membranes plos.orgnih.govnih.govcellmicrosystems.com. Techniques such as electrophysiology (e.g., patch-clamp recordings) are used to measure changes in ion currents and characterize the kinetics of drug-channel interactions plos.org. Computational modeling also plays a role in predicting and understanding these interactions plos.org. For example, Minoxidil, a distinct compound, is known to act by opening adenosine (B11128) triphosphate-sensitive potassium channels in vascular smooth muscle cells drugbank.comnih.gov.
| Ion Channel Type | Effect of this compound | Concentration (µM) | Observed Change |
| K+ Channel-X | N/A | N/A | N/A |
| Ca2+ Channel-Y | N/A | N/A | N/A |
Enzyme Modulation and Inhibition Kinetics
Molecular Signaling Pathway Perturbations by this compound
Beyond direct target binding, understanding how a compound influences broader molecular signaling pathways provides a comprehensive view of its cellular effects.
Intracellular signaling cascades are complex networks of biochemical reactions that transmit signals from cell surface receptors or internal stimuli to regulate various cellular functions, including gene expression and cell fate nih.govebi.ac.uknih.govmdpi.com. Analysis involves investigating the activation or inhibition of key enzymes (e.g., protein kinases, phosphatases), the generation of second messengers (e.g., cAMP, Ca2+), and the subsequent impact on downstream effector proteins nih.govnih.gov. Techniques include Western blotting to detect protein phosphorylation, reporter gene assays, and fluorescence microscopy to visualize signaling events mdpi.comescholarship.org. For instance, Minoxidil has been shown to activate extracellular signal-regulated kinase (ERK) and Akt pathways drugbank.com.
| Signaling Pathway | Key Signaling Molecule | Effect of this compound | Observed Change |
| MAPK/ERK Pathway | ERK1/2 phosphorylation | N/A | N/A |
| PI3K/AKT Pathway | Akt phosphorylation | N/A | N/A |
| cAMP Pathway | cAMP levels | N/A | N/A |
Gene expression profiling measures the activity of thousands of genes simultaneously, providing a global picture of cellular function and how cells react to a particular treatment nih.govcancer-pku.cn. Techniques like RNA-Seq and microarrays are used to quantify messenger RNA (mRNA) levels, indicating which genes are "on" or "off" cancer-pku.cndepmap.orgimmgen.orgega-archive.org. Proteomic profiling, on the other hand, measures the abundance and modifications of proteins within a cell or tissue, offering a more direct view of cellular function as proteins are the primary executors of biological processes nih.govbiorxiv.orgarvojournals.orgfrontiersin.orgbroadclinicallabs.orgebi.ac.uk. Mass spectrometry (MS)-based proteomics is a powerful tool for large-scale protein analysis biorxiv.orgarvojournals.orgbroadclinicallabs.orgebi.ac.uk. These "omics" approaches can reveal broad cellular responses and potential pathways perturbed by a compound.
| Gene Symbol | This compound Treatment (Fold Change) | p-value | Biological Process |
| Gene X | N/A | N/A | N/A |
| Gene Y | N/A | N/A | N/A |
| Protein Name | This compound Treatment (Relative Abundance) | p-value | Cellular Function |
| Protein A | N/A | N/A | N/A |
| Protein B | N/A | N/A | N/A |
The chemical compound this compound (PubChem CID: 72110) is a substance mentioned in various chemical and patent databases. However, a comprehensive review of publicly available scientific literature, including detailed research findings and experimental data, does not yield specific information regarding its subcellular localization or interaction dynamics at the cellular and molecular levels.
Despite extensive searches for "this compound subcellular localization" and "this compound interaction dynamics," direct scientific studies or reports detailing where this compound localizes within a cell (e.g., nucleus, cytoplasm, mitochondria, endoplasmic reticulum) or how it specifically interacts with cellular components (e.g., proteins, lipids, nucleic acids) were not identified. The compound appears in general lists within patents, often alongside many other chemical entities, but without accompanying data on its precise cellular behavior or molecular targets uni.lu.
Preclinical Pharmacological Investigations of Manozodil
In Vitro Pharmacological Profiling of Manozodil
In vitro pharmacological profiling involves assessing a compound's activity and selectivity in controlled laboratory settings, often using isolated biological components or cell cultures generi-biotech.comnih.gov. This stage is crucial for understanding the compound's fundamental interactions with biological targets.
Cell-based assays are instrumental in evaluating the efficacy of a candidate therapeutic in a more physiologically relevant context than isolated biochemical systems nih.gov. These assays utilize living cells to measure various indicators of therapeutic effect, such as cell viability, proliferation, cytotoxicity, induction of apoptosis, and cell cycle arrest bmglabtech.comeuroimmun.de. For instance, changes in metabolic activity, often measured using colorimetric or luminescent assays, can indicate cell health and the inhibitory effect of a compound, leading to the determination of IC50 values (inhibitory concentration 50%) euroimmun.de.
Cell-based functional assays can confirm and mirror results obtained from other assay types, providing robust and reproducible data on a compound's activity kcasbio.com. They are particularly valuable for assessing the functionality of drugs and the impact of antibodies on drug function, as they mimic in vivo conditions more closely than non-cell-based methods google.com.
Biochemical assays are employed to determine the activity, potency, and selectivity of a compound by directly measuring its interaction with specific molecular targets, such as enzymes or receptors . These assays are fundamental for evaluating whether a compound truly inhibits its intended target . A variety of assay formats are available, utilizing different detection methods like radiometric, ELISA, luminescent, or fluorescence-based assays to measure target activity .
Target engagement, which describes the interaction or binding of a chemical compound with its target protein in a living system, is a critical aspect assessed through biochemical and cell-based assays who.int. While biochemical assays can establish activity and potency, cell-based assays are crucial for evaluating target engagement in a cellular context, ensuring the compound effectively inhibits the target within a biological environment understandinganimalresearch.org.uk. Techniques like Bioluminescence Resonance Energy Transfer (BRET) assays, such as NanoBRET® Target Engagement, allow for quantitative, real-time measurements of intracellular target engagement, providing insights into compound affinity and residence time in live cells who.intnih.gov. These methods can also assess intracellular compound availability, serving as a proxy for permeability who.int.
For this compound, specific data from such assays would typically include IC50 values against its putative targets, demonstrating its potency, and selectivity profiles across a panel of related and unrelated targets to assess specificity.
Cell-Based Assays for Efficacy Assessment
In Vivo Preclinical Studies of this compound
The selection of appropriate animal models is a crucial step in preclinical research, as it directly impacts the translatability of findings to human disease antibodysociety.orgplos.org. Animal models are chosen based on their appropriateness as an analog to the human condition, the transferability of information, genetic uniformity, existing biological knowledge, cost, availability, generalizability of results, and ease of experimental manipulation researchgate.netwho.int. While historical practice has often influenced model selection, there is a growing emphasis on scientific justification and the predictive value for clinical outcomes bioivt.com.
For a compound like this compound, animal models would be selected based on the specific disease or biological pathway it is intended to modulate. For example, if this compound were being investigated for a cardiovascular indication, models exhibiting relevant cardiovascular pathologies would be chosen. The rationale would articulate how the chosen model recapitulates key aspects of the human disease or physiological response, ensuring the relevance of the preclinical data antibodysociety.org.
Pharmacodynamic (PD) endpoints are measures that indicate a biological or physiological response to a drug promega.com. In preclinical studies, PD endpoints are crucial for establishing proof-of-concept and understanding the mechanism of action in vivo bmglabtech.compromega.com. Biomarkers, which are measurable indicators of a biological state or response, play a vital role in this assessment thermofisher.comnih.gov.
The development of pharmacodynamic biomarkers involves identifying quantifiable and reproducible indicators in normal and diseased tissues that can be used to assess the drug's effect on its target or pathway google.com. These biomarkers can be molecular, cellular, or physiological. For instance, if this compound targets a specific enzyme, a PD biomarker might be the level of the enzyme's product or substrate in a relevant tissue or fluid. The use of PD biomarkers helps in evaluating dosing regimens and identifying the required levels of target modulation in early development phases bmglabtech.com.
Tissue distribution studies investigate how a compound is distributed throughout the body after administration, while accumulation studies assess its tendency to build up in specific tissues over time thermofisher.comwellbeingintlstudiesrepository.org. These studies are critical for understanding the pharmacokinetic profile of a drug and identifying potential sites of action or off-target accumulation nih.gov.
Methods such as quantitative whole-body autoradiography (QWBA) are used to visualize and quantify the distribution of radiolabeled compounds in various organs at different time points thermofisher.com. Tissue dissection can supplement QWBA data by providing more precise quantification in specific organs or substructures thermofisher.com. Factors influencing tissue distribution include plasma protein binding and lysosomal trapping, especially for weak bases wellbeingintlstudiesrepository.org. Understanding tissue distribution and accumulation is essential for predicting a compound's behavior in humans and for assessing potential localized effects antibodysociety.org.
For this compound, these studies would provide data on its presence and concentration in target tissues versus non-target tissues, and whether it accumulates in any specific organs, which could have implications for its therapeutic window.
Pharmacodynamic Endpoints and Biomarker Development
Comparative Pharmacological Analyses of this compound Analogs
Comparative pharmacological analyses of analogs involve studying the structure-activity relationships (SAR) of a parent compound and its chemically modified derivatives to understand how structural changes influence biological activity. This approach is fundamental in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. For this compound, detailed comparative pharmacological analyses of its analogs, including specific data on their relative activities or structure-activity relationships, are not extensively documented in publicly available scientific literature. The available information does not provide specific examples of this compound analogs that have undergone rigorous comparative pharmacological evaluation.
Compound Information
Advanced Analytical Methodologies for Manozodil Research
Chromatographic Techniques for Manozodil Quantification and Purity Assessment
Chromatographic techniques are separation methods widely employed for the analysis of complex mixtures, enabling the isolation, identification, and quantification of individual components, as well as the assessment of compound purity.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds that are soluble in a liquid mobile phase. It is particularly well-suited for non-volatile and thermally labile substances. In general, HPLC systems utilize a pump to deliver a pressurized liquid mobile phase through a column packed with a stationary phase. The interaction between the analyte and the stationary phase, mediated by the mobile phase, dictates the separation. Detection is typically achieved using UV-Vis detectors, refractive index detectors, or mass spectrometers. While HPLC is a standard method for purity assessment and quantification in pharmaceutical and chemical analysis, specific published research detailing its application for this compound, including detailed mobile phase compositions, column specifications, flow rates, detection wavelengths, or retention times, was not identified in the available search results.
Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is primarily applied to volatile and semi-volatile organic compounds. In GC, the sample is injected into a heated inlet where it vaporizes and is carried by an inert carrier gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of analytes between the stationary phase and the gaseous mobile phase. Detectors such as Flame Ionization Detectors (FID) or Mass Spectrometry (MS) are commonly used. Although GC is a fundamental tool for purity assessment and the detection of volatile impurities, specific research findings or methodologies for its application to this compound were not found in the reviewed literature.
Supercritical Fluid Chromatography (SFC) combines aspects of both gas and liquid chromatography, utilizing a supercritical fluid (most commonly carbon dioxide) as the mobile phase. SFC offers advantages for the analysis of compounds that are not sufficiently volatile for GC and not easily soluble or separable by HPLC. It is often used for chiral separations and for analyzing compounds with a wide range of polarities. The unique properties of supercritical fluids, such as high diffusivity and low viscosity, allow for faster separations and improved resolution compared to HPLC. Despite its versatility in modern analytical chemistry, specific applications, detailed research findings, or data tables concerning the use of SFC for the characterization or quantification of this compound were not identified in the available search results.
Gas Chromatography (GC)
Spectroscopic Approaches for this compound Characterization
Spectroscopic techniques involve the interaction of electromagnetic radiation with matter to provide information about the structure, composition, and concentration of a substance.
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structural fragments of a compound. It is widely used for molecular identification, structural elucidation, and quantification. Common ionization techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), which are suitable for a wide range of molecules. Mass analyzers separate ions based on their m/z ratio, and detectors record the ion abundance. Tandem mass spectrometry (MS/MS) can be used to fragment precursor ions, yielding characteristic product ion spectra that aid in structural confirmation. While MS is a powerful tool for characterizing organic compounds, specific research detailing the application of MS for the characterization of this compound, including precise m/z values for molecular ions or characteristic fragments, was not found in the consulted sources. General applications of MALDI mass spectrometry for characterization of other compounds have been noted in the context of patent literature that lists this compound among other compounds google.comgoogleapis.comgoogle.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained. It is an indispensable tool for elucidating the molecular structure of organic compounds. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are commonly used to identify different types of hydrogen and carbon atoms within a molecule, respectively, based on their chemical shifts, coupling patterns, and integration values. Two-dimensional NMR techniques provide further insights into connectivity and spatial relationships between atoms. Despite the fundamental role of NMR in structural characterization, specific NMR spectroscopic data (e.g., chemical shifts, coupling constants, multiplicity) for this compound were not identified in the available search results. General references to ¹H and ¹³C NMR spectroscopy for the characterization of other compounds have been noted in the context of patent literature that lists this compound among other compounds google.comgoogleapis.comgoogle.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed analytical technique that measures the absorption or transmission of discrete wavelengths of UV or visible light through a sample bldpharm.com. This method is based on the principle that molecules absorb light at specific wavelengths, causing electronic transitions from lower to higher energy states bldpharm.com. The resulting absorption spectrum is unique to each compound, providing a "fingerprint" that can be used for identification and quantification.
For a compound like this compound (C₁₀H₁₆N₂S), UV-Vis spectroscopy would typically be used to:
Identify the compound: By comparing its absorption spectrum to that of a known standard.
Determine concentration: Using Beer-Lambert's Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample.
Assess purity: The presence of impurities can alter the characteristic spectrum of the compound.
Study chemical reactions: Changes in the UV-Vis spectrum can indicate the formation or degradation of the compound.
Detailed Research Findings and Data Tables: Despite comprehensive searches, specific detailed research findings or data tables pertaining to the UV-Vis spectrum, absorption maxima, or molar absorptivity coefficients of this compound (CAS 77528-67-7) were not found in the available literature. It is important to note that many analytical studies encountered during the search that mention "this compound" in the context of UV-Vis spectroscopy are, in fact, referring to Minoxidil (CAS 38304-91-5), a chemically distinct compound with well-documented UV-Vis properties (e.g., absorption maxima around 279-285 nm) boe.esspectroscopyeurope.comutoronto.ca.
Electrochemical and Bioanalytical Methods for this compound Detection
Electrochemical Methods: Electrochemical methods are a class of analytical techniques that measure the electrical properties of a solution containing an analyte, often involving the transfer of electrons at an electrode-solution interface xmu.edu.cntcd.ie. These methods offer advantages such as high sensitivity, low detection limits, and the ability to determine different oxidation states of an element tcd.ie. Common electrochemical techniques include cyclic voltammetry, square wave voltammetry, and amperometry.
For a compound like this compound, electrochemical methods could potentially be applied for:
Quantitative analysis: Measuring the current or potential generated by the compound's oxidation or reduction.
Investigating redox behavior: Understanding how the compound behaves under different electrochemical conditions.
Developing sensors: Creating highly sensitive and selective electrochemical sensors for this compound detection in various matrices nih.goviqvia.com.
Bioanalytical Methods: Bioanalytical methods are crucial for the quantitative determination of drugs and their metabolites in biological matrices such as plasma, serum, urine, or tissue nih.govuwo.cacriver.combionotus.com. These methods are essential for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are vital in understanding how a compound is absorbed, distributed, metabolized, and excreted in living systems. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred technique due to its high selectivity and sensitivity tcd.ieuwo.cabionotus.com.
For this compound, if it were to be studied in biological systems, bioanalytical methods would be critical for:
Quantifying this compound in biological samples: To determine its concentration over time.
Identifying and quantifying metabolites: To understand how the body processes the compound.
Supporting preclinical and clinical studies: Providing reliable data for regulatory decisions criver.com.
Detailed Research Findings and Data Tables: Similar to UV-Vis spectroscopy, specific detailed research findings or data tables on the electrochemical properties or established bioanalytical methods for this compound (CAS 77528-67-7) were not identified in the accessible scientific literature. General principles of electrochemical and bioanalytical method development and validation are well-established, but their specific application and resulting data for this compound are not publicly available.
Method Validation and Quality Assurance in this compound Analysis
Method validation and quality assurance (QA) are integral to ensuring the reliability, accuracy, and trustworthiness of analytical results. For any analytical method developed for this compound, rigorous validation and ongoing quality assurance would be essential.
Method Validation: Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose nih.goveuropa.eu. Key validation parameters typically include:
Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components nih.gov.
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a defined range nih.gov.
Accuracy: The closeness of agreement between the value that is accepted as a true value and the value found nih.gov.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision) nih.govuwo.ca.
Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified nih.gov.
Limit of Quantitation (LOQ): The lowest concentration of analyte in a sample that can be determined with acceptable accuracy and precision nih.gov.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters nih.govedizionieuropee.it.
Stability: The stability of the analyte in the sample matrix under various storage and handling conditions nih.govcriver.com.
Quality Assurance (QA): Quality assurance encompasses a systematic set of activities ensuring that quality requirements for a product or service will be fulfilled bionotus.comnih.gov. In analytical chemistry, QA is about verifying that the analysis is correct, using the right methods, and yielding expected numbers nih.gov. It involves a holistic approach from initial study design through final information reporting to ensure data are trustworthy and scientifically credible researchgate.net. Key elements of QA programs include comprehensive planning, defined data quality objectives, thorough training, standard operating procedures (SOPs), detailed documentation, and regular audits xmu.edu.cnresearchgate.net.
Detailed Research Findings and Data Tables: While the principles of method validation and quality assurance are universally applied in analytical chemistry, specific validated methods or detailed QA protocols for the analysis of this compound (CAS 77528-67-7) were not found in the public domain during the search. The validation of analytical methods for compounds like this compound would follow established guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH) or the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) nih.goviqvia.comcriver.combionotus.comeuropa.euedizionieuropee.it.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Manozodil Derivatives
Identification of Pharmacophores and Key Structural Motifs for Manozodil Activity
A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. Identifying a pharmacophore is a critical step in drug design, as it provides insights into the molecular requirements for activity. For this compound, which is a benzothiazole (B30560) derivative containing a methyl group, a sulfur atom within the ring, and an aminomethyl group attached to a saturated ring system, the specific biological activity or target for which it was investigated is not clearly defined in the readily accessible scientific literature. uni.luwho.intchemspider.com Consequently, the precise pharmacophore and key structural motifs dictating its activity cannot be definitively identified or discussed based on currently available public research.
Computational Modeling and Molecular Docking Studies of this compound
Computational modeling, including molecular docking, is a powerful tool used to predict the preferred orientation of a small molecule (ligand) when bound to a receptor or enzyme (protein). This technique helps in understanding binding affinities, identifying potential drug targets, and guiding lead optimization. ijpsr.com While molecular docking studies are routinely applied in pharmaceutical research for various compounds, including enzyme inhibitors, there is no specific, detailed published research outlining molecular docking studies performed directly on this compound to elucidate its binding interactions with particular biological targets. evitachem.comjmchemsci.comnih.govnih.gov Although some general statements about its potential for binding to target enzymes like acetylcholinesterase appear in commercial databases, these are not supported by specific research findings or data in the academic literature. evitachem.com
Design and Synthesis of this compound Analogs for SAR Elucidation
The design and synthesis of analogs involve systematically modifying the chemical structure of a lead compound to explore how these changes impact its biological activity. This process is central to SAR elucidation, allowing researchers to pinpoint critical functional groups and structural features. In the context of this compound, there is no public record of extensive research detailing the systematic design and synthesis of its analogs specifically for the purpose of comprehensive SAR elucidation. Such studies would typically involve synthesizing a series of compounds with targeted structural variations and then evaluating their biological activities to establish clear structure-activity relationships.
Ligand-Based and Structure-Based Drug Design Approaches with this compound Scaffold
Drug design strategies are broadly categorized into ligand-based and structure-based approaches. Ligand-based drug design (LBDD) is employed when the 3D structure of the biological target is unknown, relying on the knowledge of known active ligands to infer features important for binding. Structure-based drug design (SBDD), conversely, utilizes the known 3D structure of the target protein to design molecules that fit its binding site. nih.govresearchgate.netnih.gov Given the limited public information regarding specific biological targets for this compound and the absence of detailed activity profiles, comprehensive ligand-based or structure-based drug design efforts specifically utilizing the this compound scaffold are not extensively reported in the retrieved scientific literature. The lack of defined biological targets and activity data precludes the detailed discussion of how these advanced drug design methodologies have been applied to this compound.
Metabolic Pathway Research of Manozodil Preclinical Focus
Identification of Manozodil Metabolites in Preclinical Models
Specific data on the identification of metabolites of this compound in preclinical animal models (e.g., rats, mice, dogs, monkeys) are not available in the retrieved literature. Preclinical studies typically involve administering the compound to animal subjects and then analyzing biological samples (e.g., plasma, urine, feces, tissues) to detect and characterize the resulting metabolic products sciex.comnih.govnih.gov. Such studies aim to understand how the compound is transformed within the living system.
Elucidation of Enzymatic Pathways Involved in this compound Metabolism
Information detailing the specific enzymatic pathways responsible for this compound's biotransformation, such as the involvement of cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), or other metabolic enzymes (e.g., flavin-containing monooxygenases (FMO), aldehyde oxidase (AOX)), is not present in the search results srce.hrmerckmanuals.compharmaron.comif-pan.krakow.plnih.govnews-medical.net. The elucidation of these pathways typically involves in vitro studies using liver microsomes, hepatocytes, or recombinant enzymes, followed by identification of the enzymes catalyzing specific metabolic reactions srce.hrpharmaron.compharmaron.comnuvisan.com.
In Vitro and In Vivo Metabolic Stability Studies of this compound
No specific data on the in vitro (e.g., half-life in liver microsomes or hepatocytes) or in vivo metabolic stability of this compound in preclinical models were found srce.hrif-pan.krakow.plnuvisan.compatsnap.comnih.govnih.govnih.govbioivt.com. Metabolic stability studies are crucial in drug discovery to predict a compound's susceptibility to degradation and its potential pharmacokinetic profile, including bioavailability and half-life srce.hrif-pan.krakow.plpatsnap.comnih.govbioivt.com. These studies often involve incubating the compound with biological matrices from various species and measuring the rate of parent compound disappearance srce.hrpharmaron.comif-pan.krakow.plpharmaron.comnuvisan.com.
Theoretical and Emerging Research Applications of Manozodil
Exploratory Research into Novel Biological Targets for Manozodil
The primary classification of this compound is as a vasodilator, a substance that widens blood vessels. who.intwho.int The mechanisms for vasodilation are diverse, often involving pathways such as the stimulation of nitric oxide (NO) production, the blockade of calcium channels, or the opening of potassium channels in vascular smooth muscle cells. numberanalytics.commdpi.comnih.gov The precise molecular target and mechanism of action for this compound are not extensively detailed in current research.
Exploratory research to identify novel biological targets for this compound would be a critical step in understanding its full therapeutic potential. Such research would likely involve screening the compound against a wide panel of receptors and enzymes known to regulate vascular tone. These could include phosphodiesterases (PDEs), which modulate cyclic nucleotides, and Rho-kinase, a key regulator of smooth muscle contraction. numberanalytics.com
Furthermore, research into other vasodilators has revealed unexpected mechanisms of action. For instance, the antihypertensive drug hydralazine (B1673433) was found to activate the hypoxia-inducible factor (HIF) pathway by inhibiting prolyl hydroxylase domain (PHD) enzymes, a mechanism distinct from its direct smooth muscle relaxation. mdpi.comahajournals.org This precedent suggests that a comprehensive investigation into this compound could uncover similarly novel biological targets beyond its presumed primary vasodilatory function, potentially opening new avenues for its application in ischemic diseases or other conditions.
Potential in Combination Therapies (Theoretical Frameworks)
In the management of complex conditions like hypertension, combination therapy is a standard approach. This strategy involves using drugs with different mechanisms of action to achieve greater efficacy and to mitigate the counter-regulatory responses and side effects associated with monotherapy. oup.comatsjournals.org Direct-acting vasodilators, for example, can trigger reflex tachycardia (an increase in heart rate) and fluid retention, which can be managed by co-administering other classes of antihypertensive drugs. oup.comnih.gov
Given the lack of specific clinical data for this compound, we can construct a theoretical framework for its potential use in combination therapies based on established pharmacological principles.
Interactive Table: Theoretical Combination Therapies for this compound
| Drug Class | Rationale for Combination with this compound | Potential Synergistic/Additive Effect |
|---|---|---|
| Beta-Blockers | To counteract reflex tachycardia, a common physiological response to vasodilation. | Enhanced blood pressure control with stabilized heart rate. |
| Diuretics | To prevent or manage the fluid and sodium retention that can occur with vasodilator therapy. | Improved blood pressure reduction and management of edema. |
| ACE Inhibitors/ARBs | To inhibit the renin-angiotensin-aldosterone system (RAAS), providing a complementary mechanism for blood pressure reduction. | Comprehensive blood pressure control by targeting multiple pathways (direct vasodilation and RAAS). |
| Calcium Channel Blockers | To achieve a more potent vasodilatory effect by targeting different mechanisms of smooth muscle relaxation. oup.com | Potentially significant reduction in blood pressure for resistant hypertension. |
Advanced Drug Delivery System Research for this compound (e.g., Ocular Delivery Systems)
Advanced drug delivery systems (DDS) are designed to improve the therapeutic efficacy of a drug by controlling its release rate, targeting it to specific sites in the body, and enhancing its bioavailability. nih.govmdpi.combiomedpharmajournal.org While no research on advanced DDS for this compound has been identified, its development could be guided by progress made with other cardiovascular drugs.
The development of a DDS for this compound would depend on its intended therapeutic application. Potential systems could include:
Nanoparticles: Encapsulating this compound in polymeric nanoparticles or liposomes could offer controlled, sustained release, reducing dosing frequency and improving patient compliance. nih.gov
Transdermal Patches: A transdermal system could provide continuous, steady-state delivery, avoiding first-pass metabolism and minimizing systemic fluctuations.
A specific area of interest is ocular drug delivery . The eye presents significant barriers to drug absorption. mdpi.comnih.gov Vesicular systems like liposomes and niosomes, as well as drug-eluting implants, are being developed to overcome these challenges by improving drug retention and penetration into ocular tissues. mdpi.comethernet.edu.etslideshare.net Should a therapeutic role for this compound in ocular conditions characterized by ischemia or vasospasm be identified, these advanced DDS could provide a viable method for targeted administration.
Interactive Table: Potential Advanced Drug Delivery Systems for this compound
| Delivery System | Description | Potential Application for this compound |
|---|---|---|
| Liposomes | Phospholipid vesicles that can encapsulate hydrophilic or lipophilic drugs. | Systemic sustained release for hypertension; targeted delivery to specific tissues. |
| Polymeric Nanoparticles | Biodegradable polymer-based carriers for controlled drug release. nih.gov | Oral or injectable formulations for chronic conditions, improving bioavailability. |
| Ocular Implants | Biocompatible devices inserted into the eye for long-term, localized drug release. nih.gov | Theoretical treatment of retinal ischemic conditions by providing sustained local vasodilation. |
| Microneedle Patches | A patch with microscopic needles for painless transdermal drug delivery. | Rapid or controlled systemic delivery for hypertension management. |
Role of this compound in Mechanistic Studies of Vasodilation and Hypertension
Novel pharmacological agents often serve as valuable tools for dissecting complex biological pathways. A compound with a highly specific mechanism of action can be used to probe the function of its target in health and disease.
Currently, the utility of this compound as a specific research tool is limited by the lack of detailed public information on its molecular targets. However, if future research were to reveal that this compound possesses a unique profile—for instance, high selectivity for a specific potassium channel subtype or a novel receptor—it could become instrumental in mechanistic studies.
In such a scenario, this compound could be used to:
Differentiate the contributions of various ion channels or signaling pathways to vascular tone in different blood vessels.
Investigate the role of its specific target in the pathophysiology of hypertension and other cardiovascular diseases in animal models. mdpi.com
Serve as a reference compound in the search for new drugs with similar or improved properties.
Future Directions in this compound Research
The publicly available data on this compound suggests it is a compound with recognized vasodilatory properties, yet its full potential remains unexplored. A clear path for future research would be necessary to translate this compound into a potential therapeutic agent. numberanalytics.comwiseguyreports.com
The logical next steps in this compound research would include:
Fundamental Mechanistic Studies: The highest priority is to precisely identify the molecular mechanism(s) of action of this compound. This involves determining its specific binding sites and its effects on intracellular signaling cascades in vascular smooth muscle and endothelial cells.
Pharmacological Profiling: A comprehensive evaluation of its potency, selectivity, and efficacy in a range of preclinical models of hypertension and other cardiovascular disorders is required.
Combination Therapy Validation: The theoretical frameworks for combination therapies should be tested in preclinical models to confirm synergistic effects and the mitigation of potential side effects.
Formulation and Drug Delivery Research: Once a clear therapeutic target and application are established, research into advanced drug delivery systems could commence to optimize its pharmacokinetic profile and enable targeted delivery.
Exploration of New Therapeutic Areas: Based on its confirmed mechanism of action, this compound could be investigated for utility in other conditions where vasodilation is beneficial, such as certain types of renal disease or peripheral artery disease.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Hydralazine |
Q & A
Q. What experimental design principles are critical for establishing Manozodil's efficacy in preliminary in vitro models?
Methodological Answer: Prioritize defining independent (e.g., concentration gradients) and dependent variables (e.g., bacterial growth inhibition) with appropriate controls (positive/negative). Use replication (≥3 trials) to minimize variability and validate results via dose-response curves. Include validation steps for assay conditions (e.g., pH, temperature) to ensure reproducibility .
How can researchers formulate a hypothesis-driven research question for this compound's antimicrobial activity?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope the question. For example: "Does this compound exhibit bacteriostatic effects against Gram-negative pathogens via outer membrane disruption, and how does this compare to existing β-lactam antibiotics?" Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure variables .
Q. What are the best practices for selecting and validating cell lines or bacterial strains in this compound cytotoxicity studies?
Methodological Answer: Use ATCC-validated cell lines with documented susceptibility profiles. Include control groups treated with established antibiotics (e.g., ciprofloxacin) for benchmarking. Validate strain purity via PCR or sequencing and document growth conditions (e.g., aerobic/anaerobic) to ensure consistency .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound's pharmacokinetic data between murine and primate models?
Methodological Answer: Conduct a meta-analysis of interspecies metabolic differences (e.g., cytochrome P450 activity). Validate findings using isotopic tracing (e.g., 14C-labeled this compound) to track metabolite pathways. Apply Bayesian statistics to quantify uncertainty in cross-model comparisons .
Q. What advanced statistical methods are suitable for analyzing nonlinear dose-response relationships in this compound toxicity studies?
Methodological Answer: Employ Hill slope models or logistic regression to characterize sigmoidal curves. Use Akaike’s Information Criterion (AIC) to compare model fits. Report confidence intervals for LD₅₀/EC₅₀ values and validate assumptions via residual plots .
Q. How can multi-omics approaches elucidate this compound's mechanism of action in drug-resistant biofilms?
Methodological Answer: Integrate transcriptomics (RNA-seq) to identify gene expression changes and metabolomics (LC-MS) to map metabolic disruptions. Use CRISPR-Cas9 knockouts to validate target pathways (e.g., efflux pumps) and correlate findings with phenotypic assays (e.g., biofilm biomass quantification) .
Q. What methodologies mitigate bias in longitudinal studies assessing this compound's chronic exposure effects?
Methodological Answer: Implement double-blinded randomization and placebo controls. Use stratified sampling to account for covariates (e.g., age, comorbidities). Apply mixed-effects models to handle missing data and include sensitivity analyses to test robustness against confounding variables .
Data Analysis & Interpretation
Q. How should researchers address variability in this compound's minimum inhibitory concentration (MIC) across replicate experiments?
Methodological Answer: Calculate coefficient of variation (CV) to quantify variability. Identify sources (e.g., pipetting errors, culture age) via factorial ANOVA. Standardize protocols using automated liquid handlers and include internal standards (e.g., reference antibiotics) for inter-experiment calibration .
Q. What frameworks are recommended for synthesizing contradictory findings in this compound's efficacy across published studies?
Methodological Answer: Conduct a systematic review using PRISMA guidelines. Perform meta-regression to assess heterogeneity sources (e.g., study design, dosage regimes). Rate study quality via GRADE criteria and visualize contradictions using forest plots .
Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound synthesis and purity validation?
Methodological Answer: Document synthetic routes with detailed NMR and HPLC chromatograms (retention times, peak areas). Publish spectra in open-access repositories and provide batch-specific purity certificates (≥95% by LC-MS). Cross-validate with independent labs using blinded samples .
Q. Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
